2-Amino-5-(3-carbamoylphenyl)pyridine-4-carboxylic acid
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Overview
Description
2-Amino-5-(3-carbamoylphenyl)pyridine-4-carboxylic acid is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an amino group at the second position, a carbamoylphenyl group at the fifth position, and a carboxylic acid group at the fourth position of the pyridine ring. Pyridine derivatives are known for their wide range of biological and chemical activities, making them significant in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3-carbamoylphenyl)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-5-bromopyridine with 3-carbamoylbenzoic acid under specific conditions. The reaction typically requires a catalyst, such as palladium, and a base, such as potassium carbonate, to facilitate the coupling reaction. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(3-carbamoylphenyl)pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-Amino-5-(3-carbamoylphenyl)pyridine-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-5-(3-carbamoylphenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine-3-carboxylic acid: Another pyridine derivative with similar structural features but different functional groups.
2-Amino-4,6-dichloropyrimidine: A pyrimidine derivative with similar biological activities.
Thiophene derivatives: Compounds with a thiophene ring that exhibit similar chemical reactivity and biological properties.
Uniqueness
2-Amino-5-(3-carbamoylphenyl)pyridine-4-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both amino and carboxylic acid groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-amino-5-(3-carbamoylphenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c14-11-5-9(13(18)19)10(6-16-11)7-2-1-3-8(4-7)12(15)17/h1-6H,(H2,14,16)(H2,15,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCDFWYBIJFACJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CN=C(C=C2C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70687428 |
Source
|
Record name | 2-Amino-5-(3-carbamoylphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70687428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261930-47-5 |
Source
|
Record name | 2-Amino-5-(3-carbamoylphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70687428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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